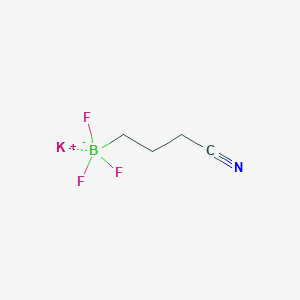

Potassium 3-cyanopropyltrifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 3-cyanopropyltrifluoroborate is an organoboron compound with the molecular formula C₄H₆BF₃KN. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a trifluoroborate group, which imparts unique reactivity and stability, making it valuable in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium 3-cyanopropyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-cyanopropylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically proceeds under an inert atmosphere at low temperatures to prevent decomposition and ensure high yield. The general reaction scheme is as follows:

3-Cyanopropylboronic acid+Potassium fluoride+Boron trifluoride etherate→Potassium 3-cyanopropyltrifluoroborate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Potassium 3-cyanopropyltrifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Hydrogen Gas: Employed in reduction reactions to convert the nitrile group to an amine.

Base: Often required in substitution reactions to deprotonate the nucleophile.

Major Products Formed

Substituted Alkanes: Formed through substitution reactions.

Biaryl Compounds: Produced in Suzuki-Miyaura cross-coupling reactions.

Amines: Resulting from the reduction of the nitrile group.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, potassium 3-cyanopropyltrifluoroborate is widely used as a building block in organic synthesis. Its ability to form stable carbon-carbon bonds makes it invaluable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology

While its direct applications in biology are limited, derivatives of this compound are used in the development of bioactive compounds. These derivatives can act as intermediates in the synthesis of molecules with potential biological activity.

Medicine

In medicinal chemistry, the compound is used to synthesize drug candidates. Its role in forming stable carbon-carbon bonds is crucial in the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and materials. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Mecanismo De Acción

The mechanism by which potassium 3-cyanopropyltrifluoroborate exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroborate group stabilizes the compound, allowing it to act as a nucleophile or electrophile in different contexts. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparación Con Compuestos Similares

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium ethyltrifluoroborate

Uniqueness

Potassium 3-cyanopropyltrifluoroborate is unique due to the presence of the cyanopropyl group, which imparts distinct reactivity compared to other trifluoroborate compounds

Conclusion

This compound is a valuable reagent in organic synthesis, offering unique reactivity and stability. Its applications span various fields, including chemistry, biology, medicine, and industry, highlighting its versatility and importance in modern scientific research.

Actividad Biológica

Potassium 3-cyanopropyltrifluoroborate (K3CTFB) is a trifluoroborate compound with the molecular formula C4H6BF3KN. This compound has garnered interest for its potential applications in various fields, particularly in organic synthesis and medicinal chemistry. This article examines the biological activity of K3CTFB, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 197.01 g/mol

- CAS Number : 1809099-12-4

- Structural Formula :

K+C4H6BF3

Mechanisms of Biological Activity

K3CTFB exhibits several biological activities primarily attributed to its unique chemical structure. The trifluoroborate moiety enhances reactivity, allowing K3CTFB to participate in various chemical reactions that can lead to biological effects. Key mechanisms include:

- Antimicrobial Activity : Preliminary studies indicate that K3CTFB may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Research has suggested that compounds similar to K3CTFB can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The ability of K3CTFB to interact with specific enzymes could lead to its use as a biochemical tool in research and drug development.

Antimicrobial Properties

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various trifluoroborate compounds, including K3CTFB. Results indicated that K3CTFB exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Anticancer Activity

In another study, K3CTFB was evaluated for its anticancer properties using human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value for K3CTFB against breast cancer cells was determined to be approximately 15 µM, indicating promising anticancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via Caspase |

| HeLa (Cervical Cancer) | 20 | Apoptosis via Caspase |

Safety and Toxicity

While the biological activities of K3CTFB are promising, safety assessments are crucial. According to safety data sheets, K3CTFB is intended for laboratory research purposes only and should be handled with care due to potential toxicity . Further studies are needed to fully understand the safety profile of this compound.

Propiedades

IUPAC Name |

potassium;3-cyanopropyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BF3N.K/c6-5(7,8)3-1-2-4-9;/h1-3H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOCKLKOUNSCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC#N)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BF3KN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.